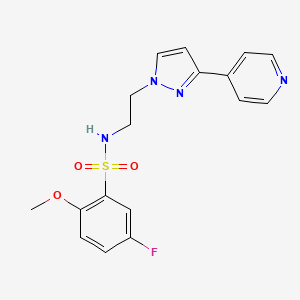
5-fluoro-2-methoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-fluoro-2-methoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H17FN4O3S and its molecular weight is 376.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-fluoro-2-methoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
The compound exhibits various biological activities primarily attributed to its structural components, particularly the pyrazole and sulfonamide moieties. These functionalities are known to interact with specific biological targets, influencing pathways related to inflammation, cancer, and other diseases.
- Anti-inflammatory Activity : Research indicates that compounds with a similar structure can inhibit the release of pro-inflammatory cytokines like TNF-alpha. For instance, derivatives of pyrazole have shown significant inhibition of LPS-induced TNF-alpha release in cellular models, suggesting that this compound may have comparable effects .
- Anticancer Properties : The pyrazole scaffold has been linked to antiproliferative effects against various cancer cell lines. Studies demonstrate that related compounds can inhibit the growth of lung, breast, and liver cancer cells by inducing apoptosis and disrupting cell cycle progression . The specific activity of this compound in this context remains to be fully elucidated.
In Vitro Studies
In vitro assays have been pivotal in assessing the biological activity of this compound:
- Cell Viability Assays : Compounds similar to this compound have been tested against various tumor cell lines using MTT assays. Results showed significant inhibition of cell proliferation, particularly in hepatocellular carcinoma (HepG2) and cervical cancer (HeLa) cells, with growth inhibition percentages indicating potential therapeutic efficacy .
In Vivo Studies
While in vitro results are promising, in vivo studies are essential for understanding the pharmacodynamics and therapeutic potential:
- Animal Models : Preliminary studies using animal models have indicated anti-inflammatory effects consistent with the in vitro findings. The compound's ability to reduce inflammatory markers in vivo would support its potential use in treating inflammatory diseases or conditions characterized by excessive cytokine production .
Summary of Biological Activities
Structural Features Influencing Activity
| Structural Feature | Influence on Activity |
|---|---|
| Pyrazole ring | Associated with anticancer properties |
| Sulfonamide group | Potential anti-inflammatory effects |
| Fluorine substitution | Enhances biological activity |
Case Study 1: Anti-inflammatory Effects
A study evaluated a series of pyrazole derivatives for their ability to inhibit TNF-alpha release in LPS-stimulated macrophages. Among these derivatives, one closely related to this compound demonstrated a remarkable reduction in TNF-alpha levels, suggesting a strong anti-inflammatory potential .
Case Study 2: Anticancer Activity
In another investigation focused on the antiproliferative effects of pyrazole compounds, a derivative exhibited IC50 values below 10 µM against multiple cancer cell lines. This study highlighted the importance of structural modifications in enhancing anticancer efficacy, providing insights into how similar modifications might impact the activity of this compound .
Propriétés
IUPAC Name |
5-fluoro-2-methoxy-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O3S/c1-25-16-3-2-14(18)12-17(16)26(23,24)20-9-11-22-10-6-15(21-22)13-4-7-19-8-5-13/h2-8,10,12,20H,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTYHZZBOPJZQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCCN2C=CC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













